2H-Pyrazolo[4,3-c]pyridine, 4-chloro-2-(2,6-dichloro-4-nitrophenyl)-
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Overview
Description
2H-Pyrazolo[4,3-c]pyridine, 4-chloro-2-(2,6-dichloro-4-nitrophenyl)- is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of chloro and nitro substituents on its aromatic rings, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazolo[4,3-c]pyridine, 4-chloro-2-(2,6-dichloro-4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrazolo[4,3-c]pyridine, 4-chloro-2-(2,6-dichloro-4-nitrophenyl)- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro substituents can be replaced by hydrogen atoms through catalytic hydrogenation.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and strong bases or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino compound, while substitution of the chloro groups can lead to a variety of functionalized derivatives.
Scientific Research Applications
2H-Pyrazolo[4,3-c]pyridine, 4-chloro-2-(2,6-dichloro-4-nitrophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable probe for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2H-Pyrazolo[4,3-c]pyridine, 4-chloro-2-(2,6-dichloro-4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The chloro and nitro substituents can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, which influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-nitrophenol: Shares the dichloro and nitro substituents but lacks the pyrazolopyridine core.
2-Chloro-4-nitrophenol: Similar structure but with fewer chloro substituents.
4-Nitro-2,6-dichlorophenol: Similar substituents but different core structure.
Uniqueness
2H-Pyrazolo[4,3-c]pyridine, 4-chloro-2-(2,6-dichloro-4-nitrophenyl)- is unique due to its pyrazolopyridine core, which imparts distinct chemical and biological properties
Properties
CAS No. |
1337880-72-4 |
---|---|
Molecular Formula |
C6H7BLiNO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
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